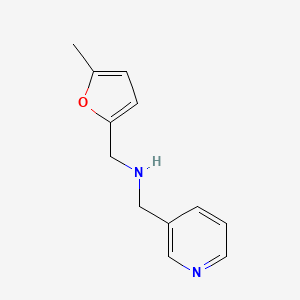![molecular formula C14H15NO3 B1299324 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 842973-48-2](/img/structure/B1299324.png)
1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carbonyl Compounds in Wine
Research by Lago and Welke (2019) delves into the technological and toxicological factors related to the presence of carbonyl compounds, such as acetaldehyde and formaldehyde, in wines. These compounds are formed through various reactions, including ethanol and methanol oxidation. The study also discusses the potential genotoxicity and carcinogenicity of electrophilic carbonyl compounds when ingested through wine, highlighting the dual nature of these compounds in terms of both beneficial and detrimental effects on human health (Lago & Welke, 2019).
Biodegradation of Ether Oxygenates
Thornton et al. (2020) review the biodegradation and fate of ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater, focusing on the aerobic biodegradation pathways and the role of microorganisms in degrading ETBE to form intermediates including acetaldehyde. This research is relevant for understanding the environmental impact and degradation mechanisms of similar ether compounds (Thornton et al., 2020).
Toxicological Review of Ethyl tertiary-Butyl Ether
A toxicological review by Mcgregor (2007) on ethyl tertiary-butyl ether (ETBE), a compound used in gasoline, discusses the metabolic pathways leading to the formation of acetaldehyde. This review provides insights into the low toxicity profile of ETBE and its metabolic by-products, which is valuable for assessing the safety and environmental impact of related chemical structures (Mcgregor, 2007).
Atmospheric Reactivity of Methoxyphenols
A review by Liu, Chen, and Chen (2022) on the atmospheric reactivity of methoxyphenols, emitted from lignin pyrolysis, highlights the kinetics, mechanisms, and secondary organic aerosol (SOA) formation from these compounds. This research can inform the study of atmospheric interactions and degradation pathways of structurally similar methoxy-containing compounds (Liu, Chen, & Chen, 2022).
Propriétés
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-13-6-2-3-7-14(13)18-10-9-15-8-4-5-12(15)11-16/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNEVWXBZZJJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)


![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)
